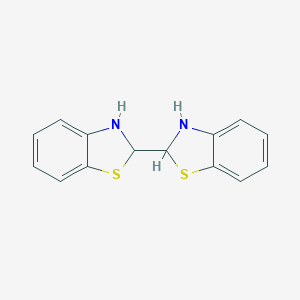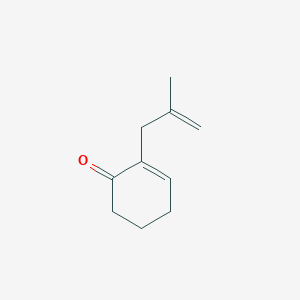
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one, also known as perillic ketone, is a natural organic compound found in various plants. It has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Perillic ketone has been extensively studied for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, lung, and skin cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer effects, 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of various bacteria and fungi.
Mechanism Of Action
The exact mechanism of action of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Biochemical And Physiological Effects
Perillic ketone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, to induce apoptosis in cancer cells, and to reduce inflammation in animal models of arthritis.
Advantages And Limitations For Lab Experiments
One advantage of studying 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone in the lab is that it is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or diabetes. Another area of research could be to investigate its potential as a natural preservative in food and cosmetics. Finally, further studies could be conducted to optimize the synthesis method for 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone and to investigate its potential as a precursor for other natural compounds.
Synthesis Methods
Perillic ketone can be synthesized from limonene, a naturally occurring terpene found in citrus fruits. Limonene is first oxidized to limonene oxide, which is then converted to 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one acid through a series of chemical reactions. Perillic acid is then decarboxylated to produce 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone.
properties
CAS RN |
18926-98-2 |
|---|---|
Product Name |
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5H,1,3-4,6-7H2,2H3 |
InChI Key |
VTWMIJUSLDSTQJ-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1=CCCCC1=O |
Canonical SMILES |
CC(=C)CC1=CCCCC1=O |
synonyms |
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



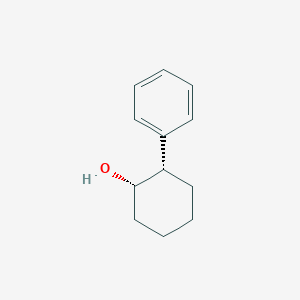
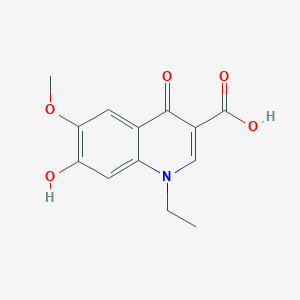
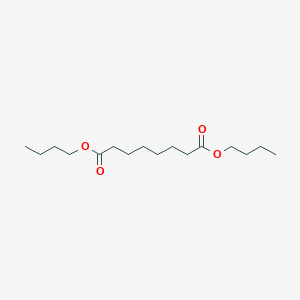
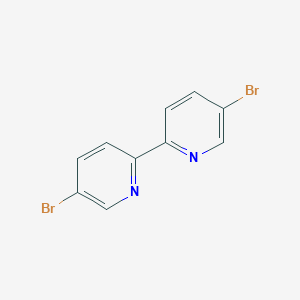
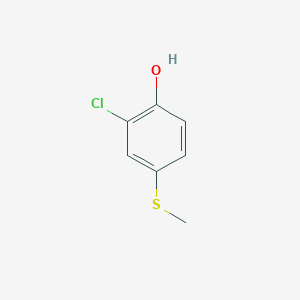
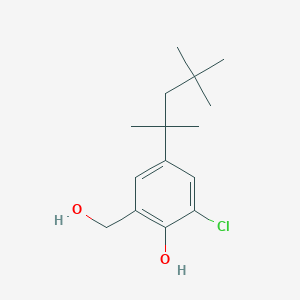
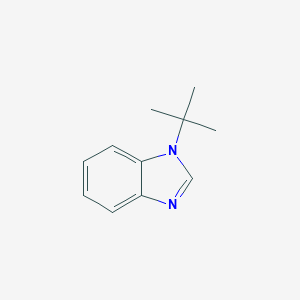
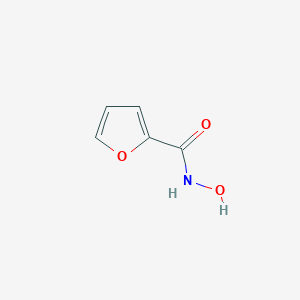
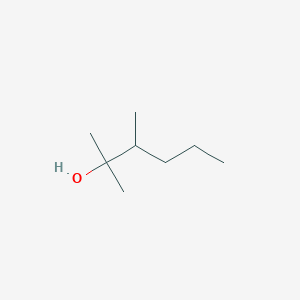
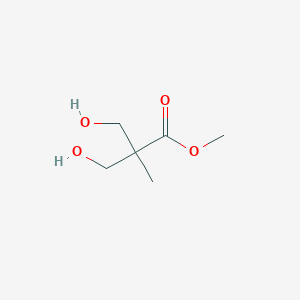
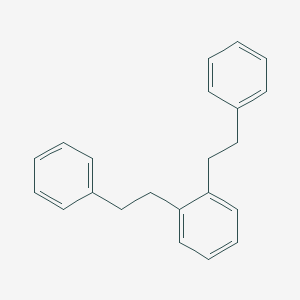
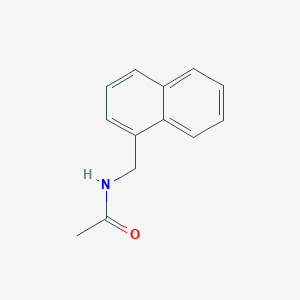
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)
